molecular formula C16H16N2O3 B12610859 Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- CAS No. 651328-28-8

Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-

Cat. No.: B12610859
CAS No.: 651328-28-8
M. Wt: 284.31 g/mol
InChI Key: JFTXSPYILNDVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-" is a benzamide derivative featuring a tertiary amine substituent at the 2-position of the benzamide core. This substituent comprises a methyl group and a 1,3-benzodioxol-5-ylmethyl group, resulting in the structural formula 2-(N-methyl-N-(1,3-benzodioxol-5-ylmethyl)amino)benzamide (inferred molecular formula: C₁₆H₁₆N₂O₄). The 1,3-benzodioxole moiety is an electron-rich aromatic system known for its role in enhancing ligand-receptor interactions via π-π stacking, while the methyl group on the nitrogen may influence metabolic stability and lipophilicity.

Properties

CAS No.

651328-28-8

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-18(13-5-3-2-4-12(13)16(17)19)9-11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H2,17,19)

InChI Key

JFTXSPYILNDVLK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)C3=CC=CC=C3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- typically involves the reaction of 1,3-benzodioxole with benzamide derivatives under specific conditions. One common method includes the use of methylamine as a reagent, which facilitates the formation of the methylamino group attached to the benzodioxole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions often require precise temperature control and the use of catalysts to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: This compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. It is often used in assays to study the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is explored for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities .

Industry: Industrially, this compound is utilized in the development of new materials and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and analogous benzamide derivatives:

Compound Name & CAS Number Molecular Formula Key Structural Features Pharmacological/Physicochemical Insights Reference
Target: Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- C₁₆H₁₆N₂O₄ (inferred) 2-(N-methyl-N-benzodioxolylmethyl)amino group Moderate lipophilicity; potential CNS activity due to benzodioxole moiety
N-[1-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide (1466-67-7) C₁₅H₁₆N₂O Benzoimidazolyl-ethyl substituent at benzamide N-position Enhanced hydrogen bonding capacity; higher polarity may reduce blood-brain barrier penetration
AH-7921 (3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide) C₁₆H₂₂Cl₂N₂O Dichloro substitution; cyclohexylmethyl-dimethylamino group High lipophilicity and opioid receptor affinity; controlled substance due to abuse potential
N-(1,3-Benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide hydrochloride (1332528-82-1) C₁₄H₁₇ClN₄O₄ Oxadiazole ring; hydrochloride salt Oxadiazole enhances metabolic stability; salt formulation improves solubility
2-Amino-N-(1,3-benzodioxol-5-yl)benzamide (571158-97-9) C₁₄H₁₂N₂O₃ Amino group at benzamide 2-position; benzodioxolyl N-substituent Increased solubility due to amino group; faster metabolic clearance likely

Structural and Functional Analysis:

Substituent Effects on Lipophilicity and Bioavailability :

  • The target compound’s benzodioxolylmethyl group confers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, AH-7921’s dichloro and cyclohexyl groups increase lipophilicity, enhancing CNS penetration but raising toxicity risks .
  • The oxadiazole-containing analog (CAS 1332528-82-1) demonstrates how heterocyclic rings can improve metabolic stability, though its discontinued status may indicate formulation challenges .

AH-7921’s dimethylamino-cyclohexyl group is critical for its opioid-like activity, underscoring the role of bulky substituents in receptor specificity .

Synthetic Complexity: Compounds like Benzamide,5-[2-[[3-(1,3-benzodioxol-5-yl)-1-methylpropyl]amino]-1-hydroxyethyl]-2-hydroxy- (CAS 90760-47-7) require multi-step syntheses due to hydroxyl and branched alkylamino groups, suggesting higher synthetic complexity compared to the target compound’s simpler substituent .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- is particularly notable for its potential applications in treating neurodegenerative diseases, such as Alzheimer's disease, due to its inhibitory effects on critical enzymes involved in neurotransmission.

Chemical Structure

The chemical structure of Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]- can be represented as follows:

C16H15NO3\text{C}_{16}\text{H}_{15}\text{N}\text{O}_{3}

This compound features a benzodioxole moiety, which is known for its role in enhancing the biological activity of various pharmaceuticals.

The primary biological activity of this benzamide derivative is attributed to its ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1) . These enzymes play crucial roles in the breakdown of neurotransmitters and are implicated in the pathophysiology of Alzheimer's disease.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of benzamide exhibit significant inhibitory activity against AChE and BACE1. For example, a study reported the synthesis of several benzamide derivatives with varying degrees of AChE inhibition, with IC50 values ranging from 0.056 to 2.57 μM for AChE and from 9.01 to 87.31 μM for BACE1 .

Biological Activity Data Table

Compound NameTarget EnzymeIC50 (μM)Reference
Benzamide Derivative IAChE0.056
Benzamide Derivative IIAChE2.57
Benzamide Derivative IIIBACE19.01
Benzamide Derivative IVBACE187.31

Study on Neuroprotective Effects

In a recent study, researchers synthesized a series of benzamide derivatives and evaluated their neuroprotective effects. The study highlighted that certain derivatives not only inhibited AChE but also exhibited antioxidant properties, which are beneficial in combating oxidative stress associated with neurodegeneration .

Clinical Relevance

The relevance of these findings extends to potential therapeutic applications. For instance, compounds exhibiting dual inhibition of AChE and BACE1 may provide a multi-target approach in Alzheimer's treatment, addressing both cholinergic deficits and amyloid plaque formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.